

Technical Support Center: Thermal Stability of Potassium Sodium Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium sodium carbonate*

Cat. No.: *B087327*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **potassium sodium carbonate** (KNaCO_3) at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal behavior of **potassium sodium carbonate** at high temperatures?

A1: **Potassium sodium carbonate**, a mixture of potassium carbonate (K_2CO_3) and sodium carbonate (Na_2CO_3), is known for its high thermal stability. When heated, it will first undergo a solid-state phase transition before melting at a eutectic point that is lower than the melting point of either individual component. Decomposition occurs at significantly higher temperatures and is heavily influenced by the surrounding atmosphere.

Q2: At what temperature does **potassium sodium carbonate** melt?

A2: The exact melting point of a **potassium sodium carbonate** mixture depends on its composition. The eutectic mixture, which has the lowest melting point, is approximately 56 mol% Na_2CO_3 and 44 mol% K_2CO_3 , and it melts at around 710°C. For other compositions, the melting will occur over a range of temperatures.

Q3: Does **potassium sodium carbonate** undergo any phase transitions before melting?

A3: Yes, mixtures of sodium and potassium carbonate exhibit a solid-solid phase transition over a broad temperature range, typically between 375°C and 550°C (648 K and 823 K)[1]. This transition is a continuous process involving a change in the unit cell volume without a change in the crystal structure[1].

Q4: What is the decomposition temperature of **potassium sodium carbonate**?

A4: Both sodium carbonate and potassium carbonate are highly resistant to thermal decomposition[2]. Their mixtures are also very stable, with decomposition generally occurring at temperatures well above their melting points. The decomposition temperature is significantly affected by the atmosphere. For instance, in a CO₂ atmosphere, carbonate salts are more stable and can withstand temperatures up to 1000°C, while in an inert (argon) or air atmosphere, decomposition may begin at lower temperatures[3][4][5].

Q5: What are the decomposition products of **potassium sodium carbonate**?

A5: When **potassium sodium carbonate** does decompose at very high temperatures, it is expected to break down into the respective metal oxides (K₂O and Na₂O) and carbon dioxide (CO₂) gas.

Data Presentation

The following table summarizes the key thermal properties of the individual components of **potassium sodium carbonate** and their eutectic mixture.

Property	Sodium Carbonate (Na ₂ CO ₃)	Potassium Carbonate (K ₂ CO ₃)	Eutectic Mixture (KNaCO ₃)
Melting Point	851 °C	891 °C[6]	~710 °C
Boiling Point	Decomposes	Decomposes	Decomposes
Decomposition Temp.	>1000 °C	>1200 °C	>850 °C (atmosphere dependent)

Troubleshooting Guide

Issue 1: Unexpected weight loss observed during Thermogravimetric Analysis (TGA) at low temperatures (e.g., 100-200°C).

- Possible Cause: The sample may contain moisture or be in a hydrated form. Sodium carbonate, for example, can absorb moisture from the air to form hydrates like sodium carbonate monohydrate ($\text{Na}_2\text{CO}_3 \cdot \text{H}_2\text{O}$)[7].
- Troubleshooting Steps:
 - Pre-dry the sample in an oven at a temperature above 100°C but below the onset of any phase transitions (e.g., 120°C) for several hours to remove absorbed water.
 - Store the sample in a desiccator to prevent rehydration before the experiment.
 - When analyzing TGA data, the initial weight loss at low temperatures can often be attributed to the loss of water.

Issue 2: The sample appears to be reacting with the crucible material at high temperatures.

- Possible Cause: Molten alkali carbonates can be corrosive, especially at very high temperatures. They can react with certain materials, such as silica-containing borosilicate glass.
- Troubleshooting Steps:
 - For high-temperature experiments with molten **potassium sodium carbonate**, use crucibles made of inert materials like platinum, alumina (Al_2O_3), or zirconia (ZrO_2).
 - Consult the chemical compatibility charts for your specific crucible material and the planned experimental temperatures.

Issue 3: Inconsistent or non-reproducible results in Differential Scanning Calorimetry (DSC) or TGA.

- Possible Cause 1: Inhomogeneous sample composition.
 - Troubleshooting: Ensure the potassium carbonate and sodium carbonate are thoroughly mixed to form a homogenous powder before the experiment. Grinding the components

together can help achieve this.

- Possible Cause 2: Variation in the experimental atmosphere.
 - Troubleshooting: The thermal stability of carbonates is highly dependent on the surrounding atmosphere[3][4][5]. Ensure a consistent and controlled atmosphere (e.g., flowing nitrogen, argon, or CO₂) for all experiments.
- Possible Cause 3: Sample size and form.
 - Troubleshooting: Use a consistent sample mass (typically 5-10 mg for TGA) and form (e.g., fine powder) for all runs to ensure reproducibility[8][9]. A fine powder will have a larger surface area, leading to more uniform heat transfer.

Issue 4: The observed melting point is different from the expected eutectic temperature.

- Possible Cause: The composition of your mixture is not at the eutectic point.
- Troubleshooting Steps:
 - Verify the molar ratio of potassium carbonate to sodium carbonate in your mixture.
 - If a precise melting point is critical, consider preparing a series of mixtures with varying compositions to experimentally determine the eutectic point for your specific materials.

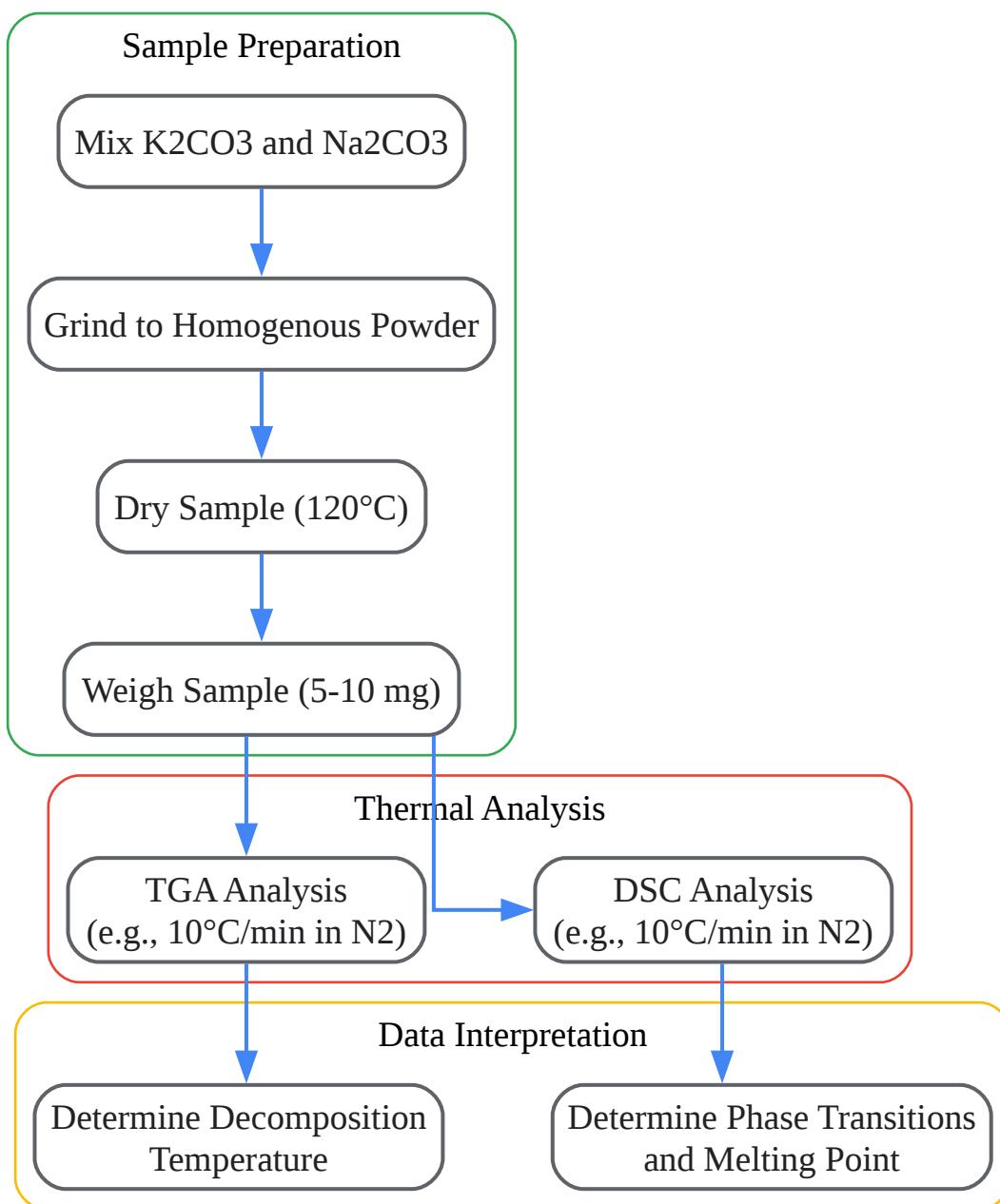
Experimental Protocols

Thermogravimetric Analysis (TGA)

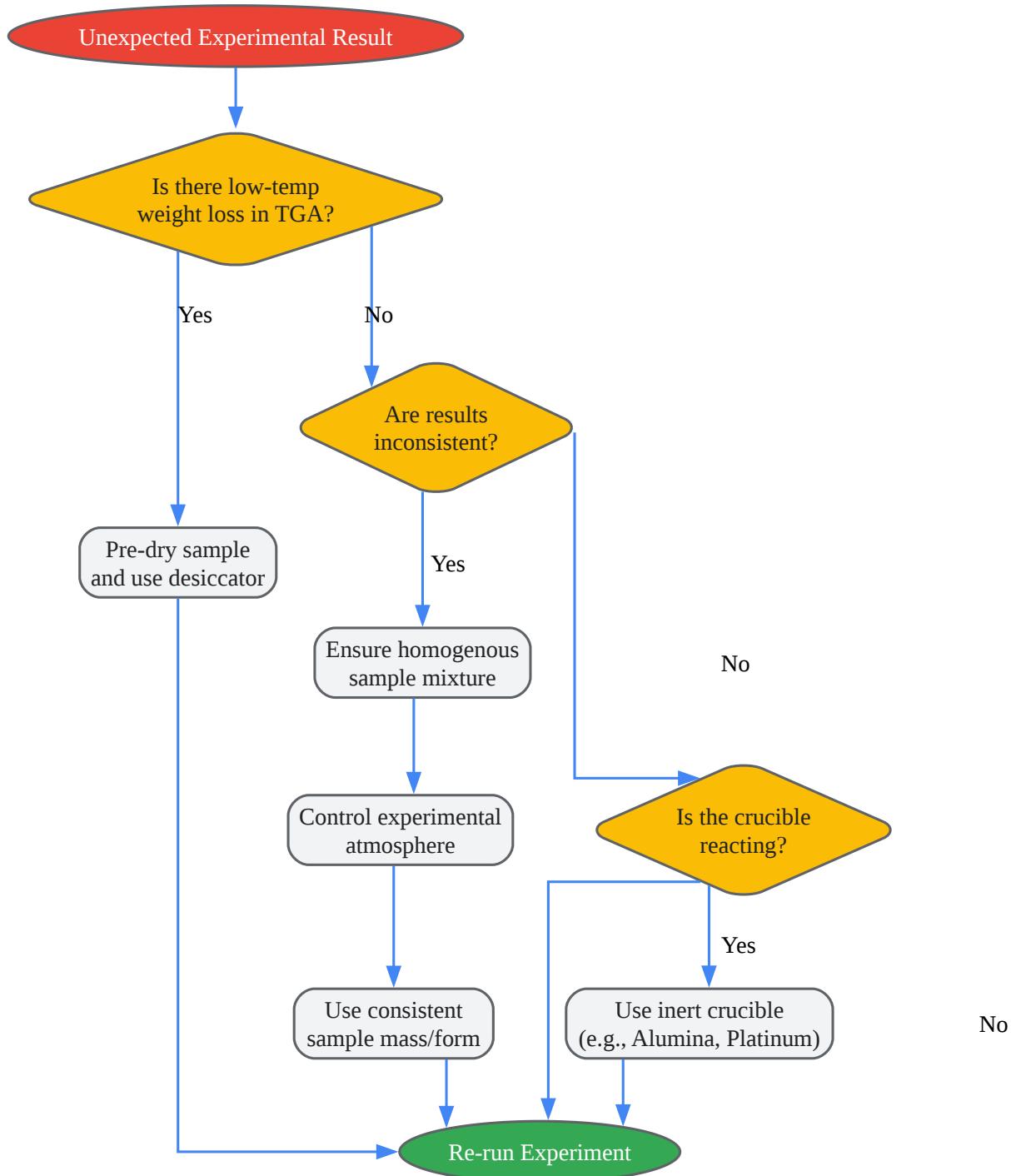
This protocol outlines a general procedure for determining the thermal stability of **potassium sodium carbonate**.

- Sample Preparation:
 - Ensure the **potassium sodium carbonate** sample is a fine, homogenous powder. If starting with individual components, grind them together to achieve a uniform mixture.
 - Pre-dry the sample at 120°C for at least 4 hours to remove any absorbed moisture, then cool and store in a desiccator.

- Accurately weigh 5-10 mg of the sample into a TGA crucible (alumina or platinum is recommended)[8][9].
- Instrument Setup:
 - Place the crucible in the TGA instrument.
 - Select the desired atmosphere (e.g., high-purity nitrogen, argon, or carbon dioxide) with a constant flow rate (e.g., 20-50 mL/min).
 - Set the temperature program:
 - Equilibrate at a starting temperature of 30°C.
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 1100°C).
- Data Analysis:
 - Plot the sample weight (as a percentage of the initial weight) versus temperature.
 - The onset of decomposition is identified as the temperature at which a significant weight loss begins.
 - The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.


Differential Scanning Calorimetry (DSC)

This protocol provides a general method for determining the melting point and phase transitions of **potassium sodium carbonate**.


- Sample Preparation:
 - Prepare a homogenous, dry powder sample as described for TGA.
 - Accurately weigh 5-10 mg of the sample into a DSC pan (aluminum pans can be used for temperatures up to 600°C; for higher temperatures, use gold or platinum pans).

- Hermetically seal the pan to prevent any interaction with the atmosphere.
- Instrument Setup:
 - Place the sealed sample pan and an empty reference pan in the DSC cell.
 - Use an inert purge gas (e.g., nitrogen or argon) at a constant flow rate.
 - Set the temperature program:
 - Equilibrate at a temperature below the expected first phase transition (e.g., 200°C).
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 800°C).
 - Include a cooling segment at the same rate to observe solidification behavior.
- Data Analysis:
 - Plot the heat flow versus temperature.
 - Endothermic peaks (heat absorption) indicate phase transitions and melting. The peak onset temperature is typically reported as the transition or melting point.
 - The area under the melting peak can be used to calculate the enthalpy of fusion.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermal analysis.

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for common issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experimental study of thermodynamic properties and phase equilibria in Na₂CO₃–K₂CO₃ system - JuSER [juser.fz-juelich.de]
- 2. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. mdpi.com [mdpi.com]
- 7. cis01.central.ucv.ro [cis01.central.ucv.ro]
- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- To cite this document: BenchChem. [Technical Support Center: Thermal Stability of Potassium Sodium Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087327#thermal-stability-of-potassium-sodium-carbonate-at-high-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com